molecular formula C2HBrClFO2 B1609311 Bromochlorofluoroacetic acid CAS No. 354-03-0

Bromochlorofluoroacetic acid

Cat. No.: B1609311
CAS No.: 354-03-0
M. Wt: 191.38 g/mol
InChI Key: GOHSKRBVVFCLDO-UHFFFAOYSA-N
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Description

Bromochlorofluoroacetic acid is a halogenated derivative of acetic acid, characterized by the presence of bromine, chlorine, and fluorine atoms. This compound is a derivative of trichloroacetic acid and is known for its strong absorption at 218 nm, making it a useful chromophore in various applications .

Preparation Methods

Bromochlorofluoroacetic acid can be synthesized through several methods. One common synthetic route involves reacting chloroform with fluoroacetic acid or hydrogen fluoride . In its crystal form, this compound exhibits three different polymorphs: monoclinic, orthorhombic, and hexagonal . Industrial production methods typically involve the use of these reactions under controlled conditions to ensure the desired polymorph and purity.

Chemical Reactions Analysis

Bromochlorofluoroacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric oxide for oxidation and water for hydrolysis. The major products formed from these reactions are bromoacetic acid, chloroacetate, bromous acid, and chlorous acid .

Mechanism of Action

The exact mechanism of action of bromochlorofluoroacetic acid is not entirely clear. it is theorized to interact with the amino groups of peptides and proteins, creating stable derivatives that can be evaluated through various techniques . This interaction likely involves the formation of covalent bonds with the amino groups, leading to changes in the structure and function of the target molecules.

Comparison with Similar Compounds

Bromochlorofluoroacetic acid can be compared with other halogenated acetic acids, such as:

    Trichloroacetic acid: A precursor to this compound, known for its use in chemical peels and protein precipitation.

    Bromoacetic acid: Formed through the hydrolysis of this compound, used in organic synthesis.

    Chloroacetic acid: Another hydrolysis product, commonly used in the production of carboxymethyl cellulose.

What sets this compound apart is its unique combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

2-bromo-2-chloro-2-fluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrClFO2/c3-2(4,5)1(6)7/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHSKRBVVFCLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409178
Record name BROMOCHLOROFLUOROACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-03-0
Record name BROMOCHLOROFLUOROACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromochlorofluoroacetic acid
Reactant of Route 2
Bromochlorofluoroacetic acid
Reactant of Route 3
Bromochlorofluoroacetic acid
Reactant of Route 4
Bromochlorofluoroacetic acid
Reactant of Route 5
Bromochlorofluoroacetic acid
Reactant of Route 6
Bromochlorofluoroacetic acid

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